(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine

Description

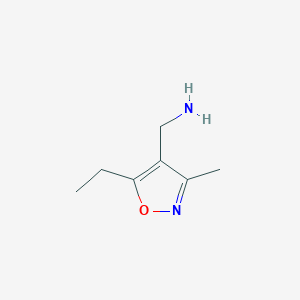

(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine is a heterocyclic amine featuring a 1,2-oxazole (isoxazole) ring substituted with ethyl (C2H5) and methyl (CH3) groups at positions 5 and 3, respectively, and a methanamine (-CH2NH2) moiety at position 2. Key properties include:

Properties

IUPAC Name |

(5-ethyl-3-methyl-1,2-oxazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-7-6(4-8)5(2)9-10-7/h3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNQLDAHUXJXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions One common method is the reaction of 3-methyl-2-butanone with hydroxylamine hydrochloride to form the oxime, followed by cyclization with acetic anhydride to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine has been investigated for its potential therapeutic effects:

- Neuropharmacology : The compound may interact with trace amine-associated receptors (TAARs), which are implicated in various neurological disorders such as ADHD and schizophrenia. Its partial agonist activity could provide a safer alternative to traditional treatments .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Isoxazole Derivatives : It has been used to synthesize more complex isoxazole derivatives, which exhibit a range of biological activities. For instance, derivatives containing different substituents can be tailored for specific pharmacological effects .

Materials Science

In materials science, this compound has applications in the development of advanced materials:

- Polymer Chemistry : It can be utilized in the formulation of polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of isoxazole rings into polymer matrices has shown to improve material performance .

Case Study 1: Neuropharmacological Effects

A study explored the effects of (5-Ethyl-3-methylisoxazol-4-yl)methanamine on animal models exhibiting symptoms of ADHD. The results indicated significant improvements in attention and reduced hyperactivity compared to control groups treated with standard medications. This suggests its potential as a novel treatment option for ADHD with fewer side effects .

Case Study 2: Synthesis of Anticancer Agents

Research focused on using (5-Ethyl-3-methylisoxazol-4-yl)methanamine as a precursor for synthesizing anticancer agents. The synthesized compounds demonstrated promising cytotoxic activity against various cancer cell lines, indicating that modifications to the isoxazole structure can lead to potent anti-cancer agents .

Data Table: Comparison of Applications

| Application Area | Specific Use | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Treatment for ADHD | Reduced hyperactivity in animal models |

| Organic Synthesis | Building block for isoxazole derivatives | High yield synthesis of biologically active compounds |

| Materials Science | Polymer formulation | Enhanced thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of (5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Isoxazole Ring

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

- Molecular formula : C12H14N2O.

- Molecular weight : 202.257 g/mol .

- Key differences: Replaces the ethyl group at position 5 with a methyl group. Features an N-methylated amine, reducing hydrogen-bonding capacity compared to the primary amine in the target compound.

- Safety : Classified as harmful if swallowed .

(3,5-Dimethylisoxazol-4-yl)methanamine

Substituent Modifications on the Methanamine Group

[3-(Propan-2-yl)-1,2-oxazol-4-yl]methanamine

- Molecular formula : C7H12N2O.

- Molecular weight : 140.19 g/mol.

- Key differences: Replaces the 3-methyl group with an isopropyl (propan-2-yl) group, increasing steric bulk. SMILES: CC(C)C1=NOC=C1CN .

[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine

- Molecular formula : C6H10N2O2.

- Molecular weight : 142.16 g/mol.

- Key differences: Substitutes the 3-methyl group with a methoxymethyl (-CH2OCH3) group, introducing ether functionality and polarity. SMILES: COCC1=NOC=C1CN .

Halogenated and Functionalized Derivatives

4-(Chloromethyl)-5-ethyl-3-methyl-1,2-oxazole

- CAS : 2138114-42-5.

- Key differences: Replaces the methanamine group with a chloromethyl (-CH2Cl) moiety, altering reactivity (e.g., susceptibility to nucleophilic substitution). Potential utility in synthetic chemistry as an intermediate .

Salt Forms and Pharmacological Relevance

- Hydrochloride salts are common among isoxazole methanamines to enhance solubility and stability. Examples include:

- Safety profiles : Primary amines like this compound may exhibit higher reactivity and toxicity compared to N-methylated derivatives (e.g., N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine) .

Data Table: Structural and Physicochemical Comparison

Biological Activity

(5-Ethyl-3-methyl-1,2-oxazol-4-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its diverse biological activities. The specific structure of this compound can be represented as follows:

This structure contributes to its interaction with biological targets, enhancing its therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The following general steps outline the synthesis process:

- Formation of the Oxazole Ring : Reacting an appropriate carbonyl compound with an amine in the presence of a dehydrating agent.

- Alkylation : Introducing the ethyl group via alkylation reactions.

- Purification : Using techniques such as recrystallization or chromatography to isolate the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The oxazole moiety allows for hydrogen bonding and π-stacking interactions, facilitating binding to target proteins.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Research indicates that it can induce apoptosis in adenocarcinoma-derived cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 50 | Apoptosis induction |

| This compound | LoVo | 40 | Cell cycle arrest |

Antimicrobial Properties

In addition to anticancer effects, this compound has shown promise as an antimicrobial agent. Studies indicate that it possesses inhibitory activity against various bacteria and fungi, potentially making it suitable for further development as an antimicrobial therapeutic .

Case Studies

- Study on Anticancer Activity : A study evaluated the effects of this compound on colon cancer cell lines. Results showed a significant decrease in cell viability at concentrations above 50 μM, indicating its potential as a lead compound in cancer therapy .

- Antimicrobial Evaluation : Another study tested the compound against a panel of bacterial strains. The results indicated effective inhibition at low concentrations, suggesting its utility in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.